Lipophilicity (XLogP) Comparison: Naphthalen-1-yl(3-phenylpyrrolidin-1-yl)methanone vs. 1-Naphthoylpyrrolidine vs. 1-(Naphthalen-1-ylsulfonyl)-3-phenylpyrrolidine
The target compound exhibits a computed XLogP of 4.5, which is approximately 1.0–1.5 log units higher than the simple 1-naphthoylpyrrolidine (estimated XLogP ~3.0 based on a C15H15NO scaffold) due to the additional phenyl ring on the pyrrolidine, and approximately 0.5 log units higher than the sulfonyl analog 1-(naphthalen-1-ylsulfonyl)-3-phenylpyrrolidine (estimated XLogP ~4.0 based on the polar sulfonyl group) . This elevated lipophilicity positions the compound closer to the optimal CNS drug-like range (XLogP 2–5) while remaining below the threshold associated with poor solubility and high metabolic turnover .
| Evidence Dimension | Computed XLogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | XLogP = 4.5 |
| Comparator Or Baseline | 1-Naphthoylpyrrolidine (CAS 316804-80-5): estimated XLogP ~3.0; 1-(Naphthalen-1-ylsulfonyl)-3-phenylpyrrolidine (CAS 1207010-58-9): estimated XLogP ~4.0 |
| Quantified Difference | Δ XLogP ≈ +1.0 to +1.5 vs. 1-naphthoylpyrrolidine; Δ XLogP ≈ +0.5 vs. sulfonyl analog |
| Conditions | Computed values using the XLogP algorithm; no experimental logP/logD data available for direct comparison |
Why This Matters
The intermediate XLogP value differentiates this compound for CNS-targeted fragment-based screening libraries, where excessive lipophilicity (XLogP >5) increases promiscuity and phospholipidosis risk while insufficient lipophilicity (XLogP <2) limits blood-brain barrier permeability.
